

# IUPAC name for 3,4-Difluoro-5-nitrobenzoic acid

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## Compound of Interest

Compound Name: **3,4-Difluoro-5-nitrobenzoic acid**

Cat. No.: **B1418034**

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## An In-Depth Technical Guide to 3,4-Difluoro-5-nitrobenzoic Acid

### Abstract

This technical guide provides a comprehensive overview of **3,4-Difluoro-5-nitrobenzoic acid**, a key fluorinated building block in modern organic synthesis. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its significant applications in the fields of pharmaceutical and fine chemical development. Emphasis is placed on the rationale behind its synthetic utility, stemming from the unique electronic properties conferred by its trifunctionalized aromatic core. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile intermediate.

### Chemical Identity and Nomenclature

The compound in focus is unambiguously identified by the International Union of Pure and Applied Chemistry (IUPAC) as **3,4-Difluoro-5-nitrobenzoic acid**. The nomenclature is derived by prioritizing the carboxylic acid group as the principal functional group, assigning it to position 1 on the benzene ring. The substituents are then numbered to provide the lowest possible locants, resulting in the fluoro groups at positions 3 and 4, and the nitro group at position 5.

Key identifiers for this compound are summarized in the table below for rapid reference and database integration.

Identifier	Value	Source
IUPAC Name	3,4-difluoro-5-nitrobenzoic acid	<a href="#">[1]</a>
CAS Number	1121583-51-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> F <sub>2</sub> NO <sub>4</sub>	<a href="#">[2]</a>
Molecular Weight	203.10 g/mol	<a href="#">[2]</a>
Canonical SMILES	C1=C(C(=CC(=C1F)F)--INVALID-LINK--[O-])C(=O)O	<a href="#">[1]</a>
PubChem CID	44887017	<a href="#">[1]</a>

The structural arrangement of the functional groups is critical to the compound's reactivity. The two electron-withdrawing fluorine atoms and the powerful nitro group significantly deactivate the aromatic ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution (S<sub>n</sub>Ar). The carboxylic acid provides a versatile handle for derivatization into amides, esters, and other functional groups.

**Figure 1:** 2D Structure of **3,4-Difluoro-5-nitrobenzoic acid**.

## Physicochemical Properties

The physical properties of **3,4-Difluoro-5-nitrobenzoic acid** are dictated by its fluorinated and nitrated structure. While extensive experimental data is not widely published, the following information has been compiled from chemical supplier databases.

Property	Value	Source
Appearance	Solid (Typically a powder)	N/A
Storage Condition	Room Temperature	<a href="#">[2]</a>

For context, closely related isomers exhibit melting points in the range of 120-150°C. For example, 4-Fluoro-3-nitrobenzoic acid has a melting point of 123-126 °C[\[3\]](#), and 2,5-Difluoro-4-nitrobenzoic acid melts at 147-148 °C[\[4\]](#). It is anticipated that the title compound has a similar melting point. The presence of the carboxylic acid group allows for hydrogen bonding,

contributing to its solid state at room temperature. Solubility is expected to be limited in water but higher in polar organic solvents like DMSO, ethanol, and acetone.

## Synthesis Protocol: Electrophilic Nitration

**3,4-Difluoro-5-nitrobenzoic acid** is most commonly prepared via the electrophilic aromatic substitution (nitration) of 3,4-difluorobenzoic acid. The strong deactivating effect of the two fluorine atoms and the carboxylic acid meta-directing group necessitates forceful reaction conditions.

Causality of Experimental Design:

- Reagents: A mixture of concentrated sulfuric acid ( $H_2SO_4$ ) and fuming nitric acid ( $HNO_3$ ) is required. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion ( $NO_2^+$ ), which is the active electrophile.
- Temperature Control: The reaction is highly exothermic. Initial cooling to 0 °C is crucial to control the reaction rate and prevent undesired side reactions or thermal decomposition.

## Detailed Step-by-Step Methodology

- Reactor Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-difluorobenzoic acid (1.0 eq).
- Acidic Medium: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (approx. 3 mL per gram of starting material) while stirring, ensuring the internal temperature does not exceed 10 °C. Stir until all solid has dissolved.
- Nitrating Mixture: Prepare the nitrating mixture by cautiously adding fuming nitric acid (1.5 eq) to concentrated sulfuric acid (1.5 eq) in a separate flask, pre-cooled in an ice bath.
- Addition of Nitrating Agent: Slowly add the pre-formed nitrating mixture to the solution of 3,4-difluorobenzoic acid via the dropping funnel. Maintain the internal temperature at 0-5 °C throughout the addition. This is the critical step where the nitronium ion attacks the aromatic ring. The nitro group is directed to the C5 position, which is meta to the carboxyl group and sterically accessible.

- Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the solid product.
- Isolation and Purification: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).



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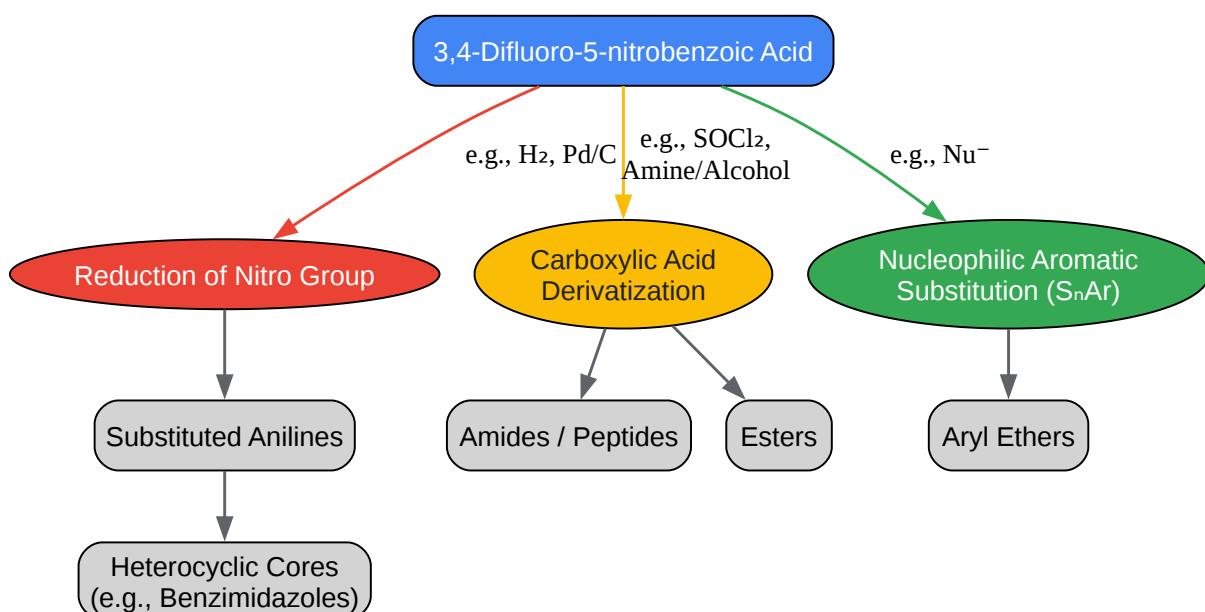
**Figure 2:** General workflow for the synthesis of **3,4-Difluoro-5-nitrobenzoic acid**.

## Applications in Research and Drug Development

The true value of **3,4-Difluoro-5-nitrobenzoic acid** lies in its utility as a versatile synthetic intermediate. The three distinct functional groups offer orthogonal reactivity, allowing for sequential chemical modifications.

- Pharmaceutical Intermediates: The primary application is in the synthesis of complex active pharmaceutical ingredients (APIs).<sup>[1]</sup> Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.<sup>[5]</sup>
- Scaffold for Heterocycles: The nitro group can be readily reduced to an amine (aniline derivative). This amine can then be used as a handle for constructing various heterocyclic ring systems, which are prevalent in many drug classes.

- Derivatization via Carboxylic Acid: The carboxylic acid moiety can be converted into amides, esters, or acid halides, enabling its conjugation to other molecules or its use in peptide synthesis.
- Fine Chemicals: It serves as a precursor in the synthesis of agrochemicals, dyes, and advanced materials where specific electronic properties are required.[5][6]



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**Figure 3:** Synthetic utility of **3,4-Difluoro-5-nitrobenzoic acid** as a chemical building block.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **3,4-Difluoro-5-nitrobenzoic acid** is not readily available in public databases. However, based on the known hazards of structurally similar nitroaromatic and fluorobenzoic acids, the following precautions are mandated.[7][8][9]

- Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

- Health Hazards:
  - Acute Toxicity: Harmful if swallowed.
  - Skin Contact: Causes skin irritation.
  - Eye Contact: Causes serious eye irritation.
- Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

The information below is generalized from related compounds and should be treated as a guideline.

Hazard Class	Statement
Acute Oral Toxicity	Harmful if swallowed (H302)
Skin Irritation	Causes skin irritation (H315)
Eye Irritation	Causes serious eye irritation (H319)

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